molecular formula C20H23N3O6S B10982795 Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10982795
M. Wt: 433.5 g/mol
InChI Key: MNCVDMOZSJHKIO-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methoxyphenylsulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid Derivative: The functionalized piperazine is then coupled with a benzoic acid derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl group are key functional groups that facilitate binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenylsulfonyl group and the piperazine ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Biological Activity

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate, a compound featuring a piperazine ring and a sulfonamide moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. The structural components include:

  • Piperazine Ring : Known for its versatility in drug design, often associated with various pharmacological effects.
  • Methoxyphenylsulfonyl Group : This moiety enhances the compound's biological activity through interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form strong interactions with amino acid residues in target proteins, enhancing binding affinity.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown:

  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in bacterial survival and pathogenicity .
  • Minimum Inhibitory Concentration (MIC) : Various derivatives have demonstrated MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating potent antibacterial activity .

Anticancer Activity

The compound's potential in cancer chemotherapy has also been explored. Research indicates that similar piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving:

  • Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Pathways : Modulation of pathways that regulate cell growth and survival .

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Study 1: Antibacterial Evaluation

A study conducted on derivatives of piperazine showed that compounds bearing the methoxyphenylsulfonyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial efficacy.

CompoundMIC (μM)Target Bacteria
Methyl 2-[...]-benzoate31.2Staphylococcus aureus
Methyl 2-[...]-benzoate62.5Escherichia coli

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives. The study reported that certain compounds induced apoptosis in human cancer cell lines through caspase activation.

CompoundIC50 (μM)Cancer Cell Line
Methyl 2-[...]-benzoate25HeLa
Methyl 2-[...]-benzoate30A549

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-28-15-7-9-16(10-8-15)30(26,27)23-13-11-22(12-14-23)20(25)21-18-6-4-3-5-17(18)19(24)29-2/h3-10H,11-14H2,1-2H3,(H,21,25)

InChI Key

MNCVDMOZSJHKIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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